

# Ganaplacide Hydrochloride: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: *Ganaplacide hydrochloride*

Cat. No.: *B8118176*

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An in-depth analysis of the chemical structure, properties, and mechanism of action of a promising next-generation antimalarial agent.

## Introduction

**Ganaplacide hydrochloride** (formerly known as KAF156 hydrochloride) is a first-in-class, orally active antimalarial agent belonging to the imidazolopiperazine class of compounds.<sup>[1][2]</sup> Developed by Novartis with support from the Medicines for Malaria Venture (MMV), it has demonstrated potent activity against multiple stages of the *Plasmodium* parasite's life cycle, including asexual and sexual blood stages, as well as the liver stages.<sup>[1][3][4]</sup> This broad activity profile makes Ganaplacide a promising candidate for prophylaxis, treatment, and transmission-blocking strategies in the fight against malaria, including drug-resistant strains.<sup>[1]</sup> This technical guide provides a comprehensive overview of **Ganaplacide hydrochloride's** chemical structure, physicochemical properties, mechanism of action, and key experimental data for researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

Ganaplacide is an imidazolopiperazine derivative.<sup>[5]</sup> The hydrochloride salt form enhances its suitability for pharmaceutical development.

Table 1: Chemical and Physicochemical Properties of Ganaplacide and its Hydrochloride Salt

Property	Value	Reference(s)
Chemical Name	2-Amino-1-{2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl}ethanone hydrochloride	[4][5]
Synonyms	KAF156 hydrochloride, GNF156 hydrochloride	[2]
Chemical Formula (HCl)	C22H24ClF2N5O	[2]
Molecular Weight (HCl)	447.91 g/mol	[2]
CAS Number (HCl)	2751586-94-2	[2]
Chemical Formula (Base)	C22H23F2N5O	[4][5]
Molecular Weight (Base)	411.457 g/mol	[4][5]
CAS Number (Base)	1261113-96-5	[5][6]
Solubility	DMSO: 100 mg/mL (223.26 mM)	[2]
LogP (Predicted)	3.25	[7]
pKa (Strongest Basic)	8.13	[7]

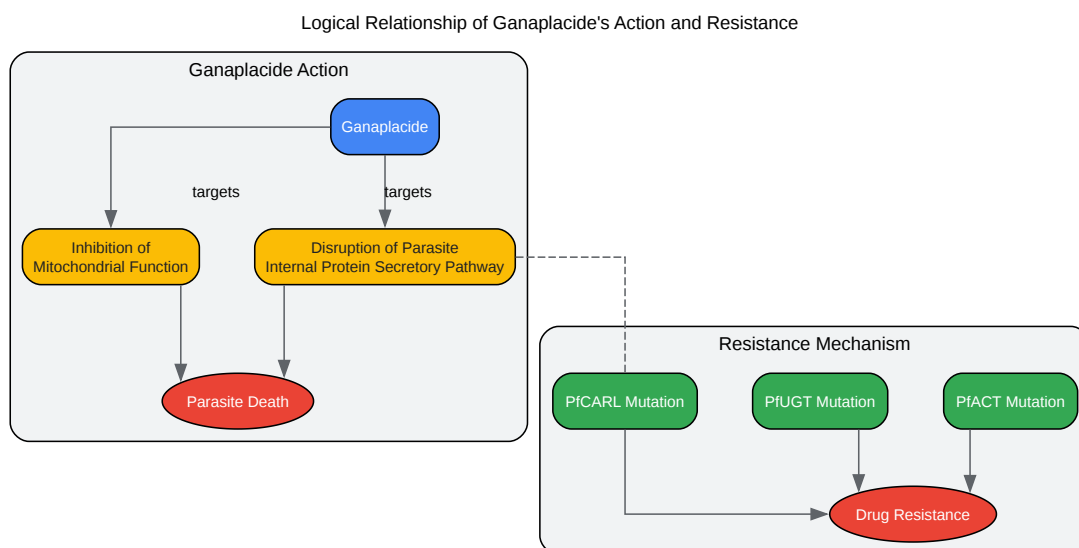
## Mechanism of Action and Resistance

The precise molecular target of Ganaplacide is not yet fully elucidated.[8] However, current evidence suggests that its mechanism of action involves the disruption of the parasite's internal protein secretory pathway.[9][10] This leads to the inhibition of protein trafficking and the establishment of new permeation pathways, ultimately causing parasite death.[5] Another proposed mechanism involves the disruption of the parasite's mitochondrial function by inhibiting the cytochrome bc1 complex, leading to the collapse of the mitochondrial membrane potential.[11]

Resistance to Ganaplacide has been associated with mutations in three *P. falciparum* genes:

- PfCARL (Cyclic Amine Resistance Locus)[2][10]
- PfUGT (UDP-galactose transporter)[5]
- PfACT (Acetyl-CoA transporter)[5]

It is believed that these genes are involved in broader drug resistance mechanisms rather than being the direct targets of Ganaplacide.[5]



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## Ganaplacide's Proposed Mechanism of Action and Resistance Pathway.

## Preclinical and Clinical Efficacy

Ganaplacide has demonstrated potent activity against a wide range of *P. falciparum* strains, including those resistant to current antimalarial drugs.

Table 2: In Vitro and In Vivo Efficacy of Ganaplacide

Parameter	Value	Species/Model	Reference(s)
Blood Schizonticidal Activity (IC50)	6 - 17.4 nM	<i>P. falciparum</i> (drug-sensitive and resistant strains)	[1][2]
Therapeutic Efficacy (ED50)	0.6 mg/kg	Mouse model of malaria	[1]
Therapeutic Efficacy (ED90)	0.9 mg/kg	Mouse model of malaria	[1]
Therapeutic Efficacy (ED99)	1.4 mg/kg	Mouse model of malaria	[1]
Causal Prophylaxis	Fully protective at a single 10 mg/kg oral dose	Mouse model of malaria	[1][6]

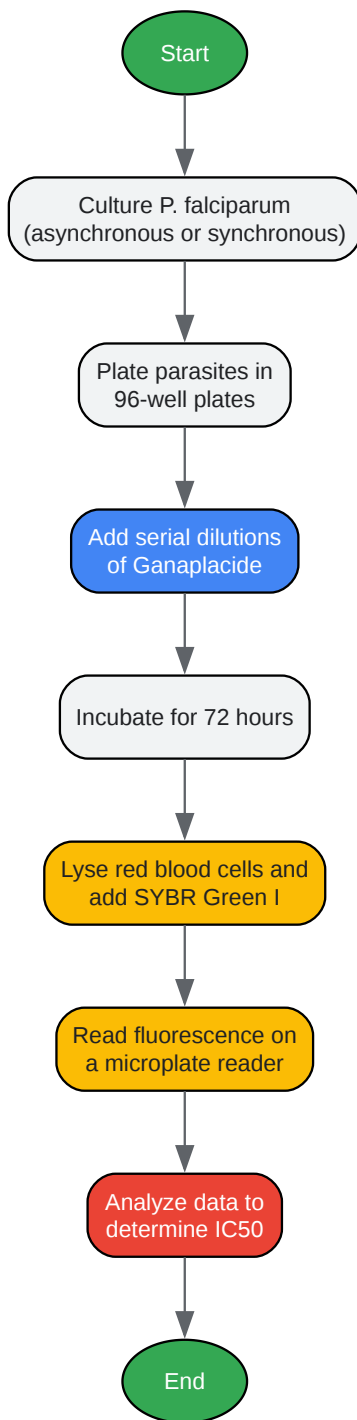
Clinical development of Ganaplacide is ongoing, primarily in combination with lumefantrine. A Phase 2b study in children with uncomplicated malaria met its primary objective.[9] A Phase 3 trial is planned to further evaluate the efficacy of the Ganaplacide-lumefantrine combination. [12]

## Experimental Protocols

### In Vitro Parasite Growth Inhibition Assay

The in vitro activity of Ganaplacide against *P. falciparum* is typically assessed using a SYBR Green I-based fluorescence assay.

## Workflow for In Vitro Parasite Growth Inhibition Assay



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A generalized workflow for determining the in vitro efficacy of Ganaplacide.

## In Vivo Efficacy in a Mouse Model of Malaria

The therapeutic efficacy of Ganaplacide is evaluated in a rodent model of malaria, such as the *P. berghei* or humanized mouse *P. falciparum* models.

Methodology:

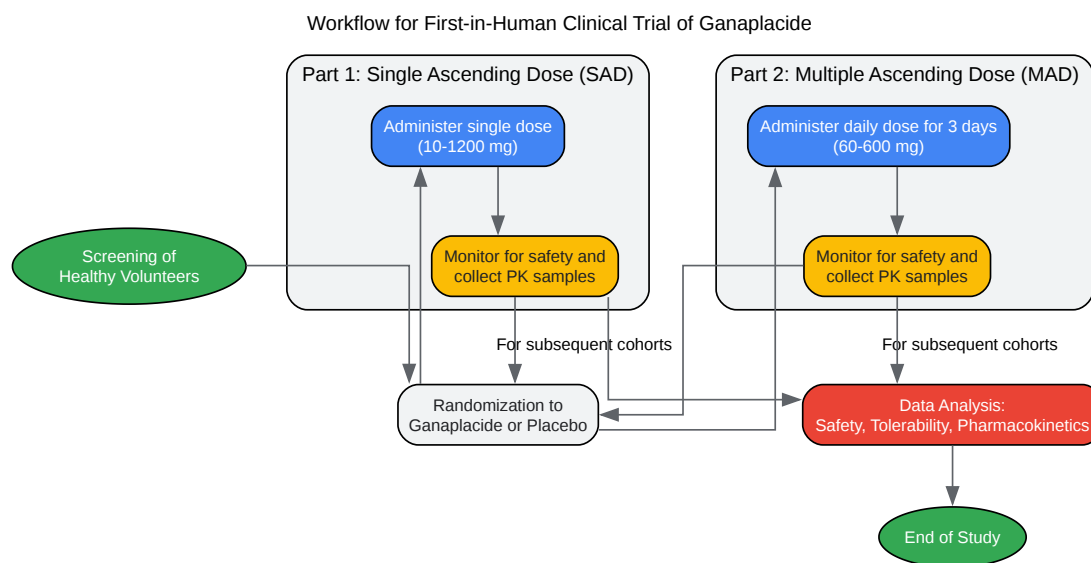
- Mice are infected with *Plasmodium* parasites.
- A single oral dose of Ganaplacide is administered at various concentrations (e.g., 1-15 mg/kg) two hours before infection for prophylactic studies, or over a set period post-infection for therapeutic studies.[\[1\]](#)[\[6\]](#)
- Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
- The effective dose (ED) required to reduce parasitemia by 50%, 90%, or 99% is calculated.

## First-in-Human Clinical Trial Design

The initial clinical evaluation of Ganaplacide was a randomized, double-blind, placebo-controlled, single- and multiple-ascending oral dose study in healthy male volunteers.[\[7\]](#)[\[13\]](#)

Study Design:

- Part 1: Single Ascending Dose (SAD): Cohorts of volunteers received a single oral dose of Ganaplacide (ranging from 10 to 1,200 mg) or a placebo.[\[7\]](#)
- Part 2: Multiple Ascending Dose (MAD): Cohorts of volunteers received once-daily oral doses of Ganaplacide (ranging from 60 to 600 mg) or a placebo for three consecutive days.  
[\[7\]](#)
- Assessments: Safety and tolerability were the primary endpoints, assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests. Pharmacokinetic parameters were also evaluated at predetermined time points.[\[7\]](#)



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A simplified workflow of the first-in-human clinical trial for Ganaplacide.

## Conclusion

**Ganaplacide hydrochloride** is a promising antimalarial candidate with a novel mechanism of action and a broad spectrum of activity against the *Plasmodium* parasite. Its potential for use in prophylaxis, treatment, and transmission-blocking makes it a valuable asset in the global effort to combat malaria. Further clinical development, particularly in combination with other antimalarial agents, will be crucial in defining its role in future malaria control and eradication strategies.

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